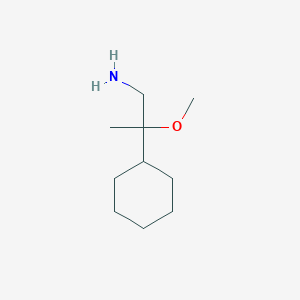
4,5-ジメチル-3,6-ジヒドロ-2H-1,2-オキサジン塩酸塩
概要
説明
“4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride” is a nitrogen heterocyclic compound . It has a molecular weight of 149.62 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO.ClH/c1-5-3-7-8-4-6(5)2;/h7H,3-4H2,1-2H3;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a boiling point of 83-84 °C (20 Torr) . It is a solid at room temperature .
科学的研究の応用
化学合成における中間体
“4,5-ジメチル-3,6-ジヒドロ-2H-1,2-オキサジン塩酸塩”は、他の化合物の合成における中間体として機能する可能性があります . 他の塩の調製に使用することができ、これは同定、特性評価、または精製に役立ちます .
製薬用途
この化合物は、潜在的な製薬用途がある可能性があります . 特定の用途は情報源には記載されていませんが、このような化合物が生物学的活性と医薬品開発における潜在的な用途について調査されることは一般的です .
研究開発
独特の構造を持つ化学化合物として、“4,5-ジメチル-3,6-ジヒドロ-2H-1,2-オキサジン塩酸塩”は、さまざまな研究開発の文脈で使用されている可能性があります。 研究者は、さまざまな分野におけるその特性、反応、および潜在的な用途を研究する可能性があります .
材料科学
材料科学の分野では、このような化合物は、独自の特性を持つ新しい材料の開発に使用できます。 この化合物に関する特定の用途は情報源には記載されていませんが、この文脈で使用される可能性があります .
分析化学
分析化学では、“4,5-ジメチル-3,6-ジヒドロ-2H-1,2-オキサジン塩酸塩”を標準または参照化合物として使用できます。 その既知の特性は、他の化合物の同定と特性評価に役立ちます .
教育と訓練
“4,5-ジメチル-3,6-ジヒドロ-2H-1,2-オキサジン塩酸塩”のような化合物は、教育機関における教育およびトレーニングの目的で使用できます。 これらは、化学反応と技術を実証するための実験室実験で使用できます .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with electron-rich target sites .
Mode of Action
It is suggested that the compound may interact with its targets through electron transfer .
Action Environment
Some reactions involving similar compounds can be performed under solvent-free conditions , suggesting that the compound’s action may be influenced by the presence or absence of certain solvents.
生化学分析
Biochemical Properties
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial enzymes, leading to changes in mitochondrial membrane potential . This interaction is crucial for understanding the compound’s role in cellular energy metabolism and apoptosis. Additionally, 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride can bind to specific proteins, altering their function and influencing various biochemical pathways.
Cellular Effects
The effects of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in certain cancer cell lines by activating caspase enzymes . This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic process. Furthermore, 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride can modulate gene expression, leading to changes in the production of proteins involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell survival and reducing inflammation . At higher doses, it can induce toxic effects, including cell death and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, high doses of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride can lead to adverse effects, such as oxidative stress and mitochondrial dysfunction.
Metabolic Pathways
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . Additionally, 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride can affect the production of reactive oxygen species (ROS), influencing cellular redox balance and oxidative stress responses.
Transport and Distribution
The transport and distribution of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride within tissues can also affect its efficacy and toxicity, with higher concentrations potentially leading to localized effects.
Subcellular Localization
The subcellular localization of 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride can accumulate in the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, the compound can localize to the nucleus, affecting gene expression and cell cycle regulation.
特性
IUPAC Name |
4,5-dimethyl-3,6-dihydro-2H-oxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-3-7-8-4-6(5)2;/h7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDUYOLGPSYAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CONC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)



![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)








